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Compound of Interest

Compound Name: 6-iodo-5-methoxy-1H-indazole

Cat. No.: B13008307

Get Quote

Compound Profile & Screening Strategy
6-iodo-5-methoxy-1H-indazole is rarely the final therapeutic agent; rather, it is a "warhead" or

"anchor" used in Fragment-Based Drug Discovery (FBDD).[1] Its biological activity must be

assessed to:

Validate Scaffold Integrity: Ensure the core binds the target orthosteric site before chemical

elaboration.

Establish Baseline Affinity: Determine the Ligand Efficiency (LE) of the fragment.

Map Off-Target Liability: Screen for promiscuous binding to serotonergic receptors (due to

structural similarity to 5-MeO-DMT).[1]
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Parameter Value Implications for Screening

Molecular Weight ~274.06 Da

Ideal for Fragment-Based

Screening (Rule of 3

compliant).[1]

LogP ~2.5 (Predicted)

Good membrane permeability;

requires DMSO stocks (10-100

mM).[1][2]

Solubility Low in water

Assay buffers must contain

<1% DMSO or surfactant (e.g.,

0.01% Tween-20).[1]

Key Functionality C6-Iodine

Reactive handle for

Suzuki/Sonogashira coupling

(must be stable in assay).[1]

Track A: Kinase Fragment Screening (Oncology)[1]
[2]
The indazole core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of

kinases. The 6-iodine position points towards the solvent-exposed front pocket, making it a

critical vector for modification.

Primary Assay: Differential Scanning Fluorimetry
(Thermal Shift)
Objective: Detect low-affinity binding (Kd > 10 µM) typical of fragments by measuring the

stabilization of the kinase domain.[1]

Protocol:

Protein Prep: Recombinant Kinase Domain (e.g., PLK4, VEGFR2, AXL) at 2–5 µM in HEPES

buffer.[2]

Dye: SYPRO Orange (5000x stock) diluted to 5x final concentration.
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Compound Dosing: Titrate 6-iodo-5-methoxy-1H-indazole from 10 µM to 500 µM.

Control: DMSO (Negative), Staurosporine (Positive).[1][2]

Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

Readout: Calculate the melting temperature shift (

). A shift of

indicates significant binding.

Secondary Assay: Surface Plasmon Resonance (SPR)
Objective: Quantify binding kinetics (

) and affinity (

).[1][2]

Chip: CM5 Sensor Chip with immobilized kinase (Amine coupling).[1][2]

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

Flow Rate: 30 µL/min.

Analysis: Steady-state affinity fitting (due to fast on/off rates of fragments).

Track B: GPCR Binding Profiling (Neuroscience)[1]
[2]
The 5-methoxy-indazole core is a bioisostere of 5-methoxy-tryptamine (5-MeO-DMT).[1]

Screening is required to assess potential CNS activity or off-target toxicity (e.g., 5-HT2B

valvulopathy risk).[1]

Radioligand Competition Binding Assay
Objective: Determine the inhibition constant (

) against serotonin receptors (5-HT2A, 5-HT2C).[1]
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Protocol:

Membrane Prep: HEK293 cells overexpressing human 5-HT2A receptors.[1]

Radioligand: [³H]-Ketanserin (0.5–1.0 nM).[1][2]

Incubation:

Mix Membranes + [³H]-Ligand + Test Compound (10 nM – 100 µM).[1][2]

Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

Counting: Liquid scintillation counting.

Data Analysis: Non-linear regression to determine

, converted to

using the Cheng-Prusoff equation.

Functional Validation (Cellular)
While the fragment itself is weak, its cytotoxicity is screened to establish a "clean" baseline

before derivatization.

Cell Viability Assay (MTT/CellTiter-Glo)
Cell Lines: HUVEC (Angiogenesis model), MCF-7 (Breast cancer), HEK293 (Toxicity

control).[1][2]

Protocol:

Seed 3,000 cells/well in 96-well plates.

Treat with compound (0.1 – 100 µM) for 72 hours.

Add reagent (MTT or Luciferase substrate).[1][2]
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Measure Absorbance (570 nm) or Luminescence.[1][2]

Interpretation: Pure 6-iodo-5-methoxy-1H-indazole usually shows

.[1] Higher potency suggests off-target toxicity or impurities.[1]

Visualization of Screening Workflow
The following diagram illustrates the divergent screening pathways based on the intended

therapeutic application.
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Caption: Divergent screening workflow for 6-iodo-5-methoxy-1H-indazole, separating kinase

fragment validation from serotonergic off-target profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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